molecular formula C17H22N2O3 B6099831 N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide

N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide

Cat. No. B6099831
M. Wt: 302.37 g/mol
InChI Key: OZSSRGOAOPFJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide, commonly known as ABP-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a combination of two active ingredients, dextromethorphan and quinidine, which have been used individually for the treatment of various neurological disorders. The combination of these two compounds has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of ABP-786 is not fully understood. However, it is believed that the combination of dextromethorphan and quinidine works by modulating the activity of glutamate receptors and reducing the activity of N-methyl-D-aspartate (NMDA) receptors. This results in the reduction of neuroinflammation and the protection of neurons against damage.
Biochemical and physiological effects:
ABP-786 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain. ABP-786 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

ABP-786 has several advantages for laboratory experiments. The compound is stable and can be easily synthesized in large quantities. ABP-786 has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, the limitations of ABP-786 include its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of ABP-786. One potential direction is the evaluation of the compound in clinical trials for the treatment of neurodegenerative diseases. Another direction is the development of new formulations of ABP-786 that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ABP-786 and its potential effects on other neurological disorders.

Synthesis Methods

The synthesis of ABP-786 involves the reaction of dextromethorphan hydrobromide and quinidine sulfate in the presence of an appropriate base. The reaction results in the formation of ABP-786 as a white crystalline powder. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

ABP-786 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. ABP-786 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-methyl-N-[1-(3-prop-2-enoxybenzoyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-10-22-16-7-5-6-14(11-16)17(21)19-9-8-15(12-19)18(3)13(2)20/h4-7,11,15H,1,8-10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSSRGOAOPFJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.